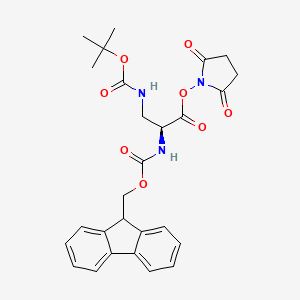

Fmoc-Dap(Boc)-OSu

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

While the 20 proteinogenic amino acids form the primary basis of proteins, nature and science have expanded this repertoire to include a vast array of non-proteinogenic amino acids (NPAAs). frontiersin.orgcultivatorphytolab.com These unique building blocks are not encoded in the standard genetic code but play crucial roles in various biological processes and serve as invaluable tools in drug discovery and bioengineering. frontiersin.orgnih.gov NPAAs can be found in natural products, often as components of toxins or antibiotics produced by organisms like fungi and bacteria. nih.gov Their incorporation into peptides can introduce novel structural and functional properties, such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and the ability to form specific secondary structures. nih.gov The structural diversity offered by NPAAs allows for the creation of peptidomimetics with improved pharmacological profiles. nih.gov

Overview of Orthogonal Protecting Group Strategies in Peptide Synthesis

The stepwise assembly of amino acids into a defined peptide sequence necessitates the use of protecting groups to prevent unwanted side reactions. iris-biotech.debiosynth.com Orthogonal protecting group strategies are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. fiveable.mejocpr.com This is achieved by employing protecting groups that are labile to different chemical conditions. fiveable.me

A widely used orthogonal pairing is the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-butyloxycarbonyl (Boc) group for side-chain protection. iris-biotech.deamericanpeptidesociety.org The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, removed with acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de This orthogonality ensures that the peptide chain can be elongated by deprotecting the α-amino group without affecting the side-chain protecting groups, which are removed in the final step of the synthesis. biosynth.comresearchgate.net

The 2,3-Diaminopropionic Acid (Dap) Scaffold in Multifunctional Building Blocks

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains two amino groups, providing a versatile scaffold for creating multifunctional building blocks. researchgate.net This diamino acid is found in various natural products, including certain antibiotics. researchgate.netmdpi.com The presence of two primary amines allows for the differential functionalization of the α- and β-amino groups, enabling the introduction of various functionalities. For instance, one amino group can be incorporated into the peptide backbone, while the other can be used as a point for attaching other molecules, such as fluorescent dyes, drugs, or polyethylene (B3416737) glycol (PEG) chains. medchemexpress.comchemimpex.com This makes Dap a valuable component in the synthesis of branched peptides, cyclic peptides, and antibody-drug conjugates (ADCs). medchemexpress.commdpi.com

Chemical Compound Data: Fmoc-Dap(Boc)-OSu

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester |

| Synonyms | Fmoc-L-Dap(Boc)-OSu |

| Molecular Formula | C28H30N4O8 |

| Molecular Weight | 550.56 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMF and DCM |

| Storage | 2-8°C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H29N3O8 |

|---|---|

Molecular Weight |

523.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C27H29N3O8/c1-27(2,3)37-25(34)28-14-21(24(33)38-30-22(31)12-13-23(30)32)29-26(35)36-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)(H,29,35)/t21-/m0/s1 |

InChI Key |

BIPYRSQBNUDAER-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Dap Boc Osu and Analogous Derivatives

Precursor Synthesis of 2,3-Diaminopropanoic Acid (Dap) Stereoisomers

The non-proteinogenic amino acid 2,3-diaminopropanoic acid (Dap) is a crucial precursor for Fmoc-Dap(Boc)-OSu. ontosight.ai It is a component of various natural products, including antibiotics and neurotoxins. mdpi.com The synthesis of Dap stereoisomers can be achieved through various routes, often starting from readily available chiral precursors to ensure the desired stereochemistry in the final product.

One common strategy involves the use of L-serine as a starting material. rsc.org The biosynthesis of L-Dap has been shown to proceed from L-serine, where the α-hydrogen is eliminated, both β-hydrogens are retained, and an amino group is added to the β-carbon with retention of configuration. rsc.org Chemical syntheses often mimic this biogenetic pathway. For instance, a synthetic approach to orthogonally protected L-Dap methyl esters has been developed using Nα-Fmoc-O-tert-butyl-d-serine as the starting material. mdpi.com

Chirality Preservation in Stereoselective Dap Precursor Synthesis

Maintaining the stereochemical integrity of the chiral center(s) is a critical aspect of synthesizing Dap precursors. mdpi.com The use of chiral pool starting materials, such as amino acids, is a common strategy to introduce the initial stereocenter. ethz.ch Subsequent reaction steps must then be carefully controlled to prevent racemization.

In a reported synthesis of L-Dap derivatives, the chirality of the starting d-serine (B559539) was preserved throughout a multi-step sequence that included reductive amination. mdpi.com To confirm the preservation of chirality, the α-amino aldehyde intermediate was reacted with both (S) and (R) isomers of 1-methylphenylamine, yielding diastereomeric products. mdpi.com The analysis of these products confirmed that racemization did not occur during the reductive amination process. mdpi.com Other stereoselective methods for synthesizing diaminopimelic acid (DAP), a related diamino acid, have also been developed, employing techniques like substrate- or reagent-based control to achieve the desired stereoisomers. acs.orgresearchgate.net

Installation of Nα-Fmoc and Nβ-Boc Protecting Groups on Diaminopropanoic Acid

The differential protection of the two amino groups of Dap is essential for its use in stepwise peptide synthesis. The most common orthogonal protection scheme for Dap involves the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group for the β-amino group. peptide.comnumberanalytics.com This strategy allows for the selective deprotection of the α-amino group during peptide chain elongation while the β-amino group remains protected. numberanalytics.com

Regioselective Protection Strategies for Bifunctional Amino Acids

The regioselective protection of bifunctional amino acids like Dap requires a carefully planned synthetic sequence. One approach begins with the protection of the α-amino group. For example, Fmoc-Gln-OH can be converted to Fmoc-Dab-OH, which is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to yield Fmoc-Dab(Boc)-OH. google.com

Another strategy involves a sequence of protection, deprotection, and re-protection steps. For instance, a benzyl-protected 2,3-diaminopropan-1-ol (B8269735) can be subjected to acidolysis to remove a protecting group, followed by oxidation to the carboxylic acid. The resulting amino acid can then be protected with a Boc group, followed by removal of the benzyl (B1604629) group and subsequent protection with an Fmoc group to yield the desired orthogonally protected Dap. mdpi.com

Table 1: Orthogonal Protecting Groups in Peptide Synthesis numberanalytics.comresearchgate.netresearchgate.net

| Protecting Group | Chemical Name | Cleavage Condition |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% piperidine (B6355638) in DMF) |

| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA) |

| Z | Benzyloxycarbonyl | Hydrogenolysis |

| Alloc | Allyloxycarbonyl | Pd(0) catalysis |

This table presents a selection of common orthogonal protecting groups used in peptide synthesis and their respective cleavage conditions.

Optimization of Protecting Group Introduction Reactions

The efficiency of introducing protecting groups can be influenced by various reaction parameters. creative-peptides.com For the introduction of the Boc group, optimizing conditions for sensitive substrates may involve using mild bases like sodium bicarbonate or triethylamine (B128534) to minimize side reactions. numberanalytics.com The choice of solvent is also crucial; for example, aqueous solvents can help reduce the formation of byproducts during Boc protection. numberanalytics.com

In cases of incomplete reactions, strategies to drive the reaction to completion include adding multiple equivalents of the protecting group reagent and base. nih.gov For instance, in a reported synthesis, the use of cesium carbonate as the base significantly improved the yield of a double Boc protection reaction. nih.gov Further optimization involved the addition of more base after a certain reaction time to achieve near-complete conversion. nih.gov

Formation of the N-Hydroxysuccinimide (OSu) Activated Ester

The final step in the synthesis of this compound is the activation of the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used in peptide synthesis because they are reactive enough to form amide bonds with primary amines under mild conditions, yet stable enough to be isolated and stored. chemicalbook.comresearchgate.net

Chemical Activation Mechanisms of Carboxylic Acids

The formation of an NHS ester typically involves the reaction of the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgcitizendium.org

The mechanism proceeds through the following steps:

The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. citizendium.orgrsc.org

This unstable intermediate can then react in several ways. In the presence of NHS, it undergoes nucleophilic attack by the hydroxyl group of NHS to form the desired NHS ester and a urea (B33335) byproduct. citizendium.orgrsc.org

The resulting NHS ester is more stable than the O-acylisourea intermediate and is less prone to side reactions. chemicalbook.com The stability of the NHS anion makes it a good leaving group during the subsequent aminolysis reaction. vaia.com

The use of NHS as an additive in carbodiimide-mediated couplings is advantageous because the resulting NHS esters are relatively stable and can be purified, and the water-soluble NHS byproduct is easily removed after the coupling reaction. researchgate.netenamine.netgoogle.com This method provides a reliable and efficient way to prepare activated amino acids like this compound for peptide synthesis.

Reaction Condition Control for Activated Ester Formation

The synthesis of this compound from its corresponding carboxylic acid, Fmoc-Dap(Boc)-OH, involves the formation of an N-hydroxysuccinimide (NHS) ester. This activation step is critical for subsequent conjugation reactions, such as peptide synthesis. The most common method for this transformation is the carbodiimide-mediated coupling of the carboxylic acid with N-hydroxysuccinimide (NHS). chemicalbook.com Controlling the reaction conditions is paramount to ensure high yield, purity, and stereochemical integrity of the final product.

The general reaction involves dissolving the Fmoc-Dap(Boc)-OH precursor and NHS in an appropriate anhydrous solvent, followed by the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). chemicalbook.com The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the carbodiimide activation and to minimize potential side reactions. thermofisher.com

Key parameters that must be carefully controlled include:

Reagents: DCC is a widely used and effective coupling agent. chemicalbook.com An alternative, triphosgene, has also been reported as a rapid and efficient acid activator for creating NHS esters at room temperature. researchgate.net

Solvent: Anhydrous solvents such as dimethylformamide (DMF), dioxane, or tetrahydrofuran (B95107) (THF) are required to prevent hydrolysis of the activated ester. chemicalbook.comthermofisher.com The choice of solvent can also affect the solubility of reactants and byproducts; for instance, the dicyclohexylurea (DCU) byproduct formed when using DCC is insoluble in many organic solvents, which can simplify purification. researchgate.net

Temperature: Low initial temperatures (0 °C) are often employed to control the reaction rate and prevent degradation or side reactions. The reaction is then typically allowed to warm to room temperature. thermofisher.com

Reaction Time: The reaction is monitored until completion, which can range from a few hours to overnight. thermofisher.com

pH: While the esterification itself is typically not pH-controlled, the preceding and subsequent steps in a synthetic sequence often are. For example, during the introduction of the Boc group onto Fmoc-Dap-OH, the pH is adjusted to 7.5-8. google.com For the NHS ester reaction with primary amines, a pH range of 7.2 to 8.5 is optimal. thermofisher.com

Hydrolysis is a primary competing reaction, where water attacks the activated ester. The half-life of an NHS ester is several hours at pH 7 but decreases to minutes at pH 8.6, highlighting the need for anhydrous conditions during its formation and storage. thermofisher.com Another potential side reaction during carbodiimide-mediated reactions involving NHS is a Lossen rearrangement, which can lead to the formation of β-alanine derivatives as impurities. nih.gov Careful control of stoichiometry and reaction conditions helps to mitigate these undesired pathways.

| Parameter | Condition | Rationale / Impact on Outcome |

| Activating Agent | DCC, DIC, Triphosgene | DCC is common, forming an insoluble urea byproduct that aids purification. researchgate.net DIC forms a soluble urea. Triphosgene offers a rapid alternative. researchgate.net |

| Solvent | Anhydrous Dioxane, DMF, THF, CH₂Cl₂ | Prevents hydrolysis of the active ester. chemicalbook.comthermofisher.com Solubility of reactants and byproducts varies with the solvent. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes side reactions and racemization. thermofisher.com |

| Additives | N-hydroxysuccinimide (NHS) | Reacts with the activated carboxylic acid to form the desired stable OSu ester. chemicalbook.com |

| Stoichiometry | Slight excess of coupling agent and NHS | Drives the reaction to completion. A large excess of NHS with DCC can promote side reactions. nih.gov |

Comparison of Synthetic Routes for this compound Production

Route A: Synthesis from Fmoc-Glutamine-OH

A direct, two-step method to produce the precursor Fmoc-Dap(Boc)-OH has been developed, which is suitable for large-scale production. google.com

Hofmann Rearrangement: The synthesis begins with Fmoc-Gln-OH. This compound undergoes a Hofmann rearrangement using a reagent like iodobenzene (B50100) diacetate (DiPa) in a mixed solvent system (e.g., acetonitrile, ethyl acetate (B1210297), and water) to yield Fmoc-Dap-OH. google.comcam.ac.uk

Boc Protection: The resulting Fmoc-Dap-OH is then selectively protected at the side-chain amine. This is achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in a solvent mixture such as acetone (B3395972) and water, with the pH maintained between 7.5 and 8 using a base like NaOH. google.com

OSu Esterification: The purified Fmoc-Dap(Boc)-OH is then converted to the final OSu ester using the controlled reaction conditions described in section 2.3.2.

Route B: Synthesis from D-Serine

An alternative, multi-step strategy utilizes D-serine as the chiral starting material to ensure the correct L-stereochemistry in the final diaminopropanoic acid product. mdpi.comnih.gov This route is considerably more complex and involves the synthesis of a 2,3-diaminopropanol intermediate. mdpi.com

Initial Protection & Amide Formation: The synthesis starts with protected D-serine (e.g., Nα-Fmoc-O-tert-butyl-d-serine). mdpi.com This is converted to a Weinreb-Nahm amide.

Reduction to Aldehyde: The amide is reduced to the corresponding α-amino aldehyde. mdpi.com

Reductive Amination: The aldehyde undergoes reductive amination to introduce the second amino group, yielding a protected 2,3-diaminopropanol. mdpi.comnih.gov

Protecting Group Manipulation & Oxidation: A series of protecting group swaps is performed. For instance, the Nα-Fmoc group is removed and replaced with a Boc group. The side-chain protecting group is removed, and the primary alcohol is oxidized to a carboxylic acid. Finally, the side-chain amine is protected with an Fmoc group using Fmoc-OSu. mdpi.com This sequence ultimately yields Boc-Dap(Fmoc)-OH.

OSu Esterification: The precursor acid is then activated to the OSu ester.

Other reported syntheses of protected diaminopropanoic acid derivatives involve the ring-opening of N-activated aziridine (B145994) 2-carboxylates or the Mitsunobu reaction of serine derivatives, highlighting the diversity of available synthetic strategies. tudublin.ietandfonline.com

| Feature | Route A (from Fmoc-Gln-OH) | Route B (from D-Serine) |

| Starting Material | Fmoc-Gln-OH | Nα-Fmoc-O-tert-butyl-d-serine |

| Number of Steps (to precursor) | 2 | 6+ |

| Key Transformations | Hofmann Rearrangement, Boc Protection | Reductive Amination, Oxidation, Multiple Protection/Deprotection Steps |

| Reported Overall Yield (to precursor) | ~73% | High, but over many steps; likely lower overall than Route A. |

| Scalability | High; suitable for large-scale production. google.com | Low; complex, multi-step process is less efficient for scale-up. mdpi.com |

| Purification | Standard purification after two steps. | Minimized between steps, but overall complexity is high. mdpi.com |

Integration and Application in Solid Phase Peptide Synthesis Spps

Orthogonal Protection Scheme (Fmoc/Boc) in SPPS Protocols

The primary advantage of Fmoc-Dap(Boc)-OSu lies in its embodiment of an orthogonal protection strategy, a cornerstone of modern SPPS. biosynth.comiris-biotech.de Orthogonality in this context means that each protecting group can be removed under specific conditions without affecting the other, allowing for selective deprotection and subsequent modification at different points in the synthesis. biosynth.comwiley-vch.de The Fmoc group is labile to basic conditions, while the Boc group is removed by acid. iris-biotech.de This differential stability is fundamental to its utility.

The differential cleavage of the Fmoc and Boc groups is central to the application of this compound in SPPS. The Fmoc group, which protects the α-amino group, is typically removed using a mild base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgchimia.ch This deprotection is rapid and allows for the sequential addition of the next amino acid in the peptide chain. wikipedia.org

Conversely, the Boc group, protecting the β-amino group on the diaminopropionic acid (Dap) side chain, is stable to the basic conditions used for Fmoc removal. iris-biotech.de Its cleavage requires treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com This stability allows the peptide backbone to be fully assembled while the side-chain amine remains protected. Once the main chain is complete, the Boc group can be selectively removed on the solid support to expose the β-amino group for further modification, such as branching or cyclization. sigmaaldrich.comug.edu.pl This selective deprotection is crucial for creating complex peptide architectures.

The pKa values of the amino groups play a role in the stability and reactivity. The β-amino group of Dap has a lower pKa compared to the ε-amino group of lysine (B10760008), making it less basic. ug.edu.plresearchgate.net This inherent chemical property contributes to the efficiency and selectivity of the protection and deprotection steps during synthesis. ug.edu.pl

Table 1: Orthogonal Deprotection Conditions for Fmoc-Dap(Boc)-OH

| Protecting Group | Position | Cleavage Reagent | Stability of Other Group |

| Fmoc | α-amino | 20% Piperidine in DMF | Boc group is stable |

| Boc | β-amino (side-chain) | Trifluoroacetic acid (TFA) | Fmoc group is pre-removed |

This table illustrates the distinct chemical environments required for the selective removal of the Fmoc and Boc protecting groups, which is the basis of their orthogonal nature in SPPS.

This compound is highly compatible with the standard reagents and resins used in Fmoc-based SPPS. sigmaaldrich.com The N-hydroxysuccinimide (OSu) ester is a pre-activated form of the carboxylic acid, facilitating efficient coupling to the free amino group of the growing peptide chain on the solid support. wikipedia.orgug.edu.pl This activation method is common in peptide synthesis and works well with standard coupling reagents like HBTU, HATU, and PyBOP, which are used to promote amide bond formation. google.comnih.gov

The compound can be used with a variety of solid supports, including the most common resins for Fmoc SPPS such as Wang resin for peptide acids and Rink Amide resin for peptide amides. upf.edu The choice of resin depends on the desired C-terminal functionality of the final peptide. The stability of the Boc group to the repetitive cycles of Fmoc deprotection ensures that the side-chain functionality remains intact throughout the synthesis on these standard supports. iris-biotech.de

Selective Cleavage of Fmoc and Boc Groups on Solid Support

Engineering of Branched Peptide Architectures

The unique structure of this compound makes it an invaluable tool for the synthesis of branched or dendritic peptides, such as Multiple Antigenic Peptides (MAPs). qyaobio.com These structures are of significant interest in immunology and drug delivery.

The diaminopropionic acid (Dap) residue, once incorporated into a peptide chain, serves as a key branching point. nih.gov After the linear peptide backbone is synthesized and the N-terminus is capped (often with a Boc group), the side-chain Boc group on the Dap residue can be selectively removed on-resin using TFA. sigmaaldrich.com This exposes a primary amine on the side chain, which can then be used as a new point for peptide chain elongation. sigmaaldrich.comug.edu.pl

This allows for the site-specific attachment of a second peptide chain, creating a branched structure. The process can be repeated by incorporating another this compound derivative into the branch, leading to higher-order dendritic structures. This method provides precise control over the location and composition of the branches, enabling extensive side-chain diversification. nih.gov

A significant application of this branching capability is in the synthesis of Multi-Antigenic Peptides (MAPs). qyaobio.com MAPs consist of a central core, often built from lysine or Dap residues, from which multiple copies of an antigenic peptide are extended. upf.eduqyaobio.com By using this compound, or more commonly its lysine analogue Fmoc-Lys(Fmoc)-OH or Fmoc-Lys(Boc)-OH, a dendritic core can be constructed in a stepwise fashion on the solid support. qyaobio.com

The stepwise approach involves building the core and then sequentially synthesizing the peptide antigen onto each of the exposed amino groups of the core matrix. qyaobio.com The use of orthogonal protecting groups like Fmoc and Boc is essential for creating chimeric MAPs, which bear two or more different peptide sequences on the same core. qyaobio.com For example, after building a linear peptide, a Dap residue can be incorporated. The α-amino group can be extended with one peptide sequence, and after deprotection of the β-amino group, a different peptide sequence can be attached. qyaobio.com

Site-Specific Modification and Side-Chain Diversification via Dap

Facilitating Peptide Cyclization Strategies

Peptide cyclization is a common strategy to improve the stability, binding affinity, and selectivity of peptides. researchgate.netthieme-connect.de this compound provides a convenient handle for various cyclization strategies, particularly those involving side-chain to backbone or side-chain to side-chain linkages. nih.govpeptide.com

After the synthesis of a linear peptide on a solid support, the N-terminal Fmoc group is removed, and the side-chain Boc group on the Dap residue is also cleaved. This exposes two free amino groups. A cyclization reaction can then be initiated, for example, by reacting these amines with a dicarboxylic acid or another bifunctional linker. nih.govnih.gov A common approach involves using trimesic acid to react with the N-terminal amine and the side-chain amines of two residues (like Dap and Lysine) to form a rigid bicyclic peptide scaffold. nih.govnih.gov

This "head-to-side-chain" or "side-chain-to-side-chain" lactam bridge formation is a powerful method for constraining the peptide's conformation. thieme-connect.de The use of Dap as the branching and cyclization point is advantageous due to its shorter side chain compared to lysine, which can influence the resulting ring size and conformational properties of the cyclic peptide. ug.edu.plpeptide.com

Amide Bond Cyclization via Dap Side Chain

A significant application of this compound in SPPS is the formation of cyclic peptides through side-chain to side-chain or side-chain-to-terminus lactam bridges. advancedpeptides.comnih.gov This strategy is crucial for developing peptides with constrained conformations, which often leads to enhanced biological activity and stability.

The general process involves the incorporation of Fmoc-Dap(Boc)-OH into the peptide sequence during standard Fmoc-based SPPS. frontiersin.org Once the linear peptide is assembled on the resin, the orthogonal protecting groups of the diaminopropionic acid (Dap) and a corresponding acidic amino acid (like Aspartic or Glutamic acid) are selectively removed. The now-free side-chain amine of Dap and the side-chain carboxyl group of the acidic residue can then be coupled to form a lactam bridge. advancedpeptides.comacs.org This on-resin cyclization is an efficient method for creating macrocyclic structures. acs.org

The length of the resulting lactam bridge can be varied by using different amino acid pairings, such as Asp or Glu with Dap, diaminobutyric acid (Dab), ornithine (Orn), or lysine (Lys), which in turn influences the peptide's conformation and biological function. nih.govacs.org The Dap-Asp pairing is particularly common as it results in a side-chain to side-chain amide bond with the same number of atoms as a cystine disulfide bond, effectively mimicking this natural linkage. nih.gov

Table 1: Examples of Amino Acid Pairings for Lactam Bridge Formation

| Amine Donor Side Chain | Carboxylic Acid Donor Side Chain | Resulting Bridge Characteristics |

|---|---|---|

| Diaminopropionic acid (Dap) | Aspartic acid (Asp) | Mimics the length of a disulfide bridge. nih.gov |

| Diaminopropionic acid (Dap) | Glutamic acid (Glu) | Longer bridge than Dap-Asp. |

| Lysine (Lys) | Aspartic acid (Asp) | Longer and more flexible bridge. acs.org |

This methodology has been successfully employed in the synthesis of various bioactive cyclic peptides, including analogues of the calcium-dependent lipopeptide antibiotic, malacidin A. frontiersin.org

Influence on Conformational Constraints and Peptide Scaffolds

The incorporation of diaminopropionic acid (Dap) into a peptide sequence, often facilitated by the use of this compound, can significantly influence the peptide's conformational properties and serve as a key component in the design of structured peptide scaffolds. nih.govnih.gov The shorter side chain of Dap compared to other amino acids like lysine can affect the stability of secondary structures. sci-hub.st

The conformational rigidity imposed by cyclization or specific residue incorporation can be a critical factor for a peptide's biological activity and properties like membrane permeability. nih.gov For instance, the conformation of a cyclic peptide can dictate the regiochemistry of subsequent modifications like N-methylation, which in turn affects the molecule's permeability and oral bioavailability. nih.gov The use of Dap in constructing these scaffolds allows for precise control over the peptide's architecture, which is essential for designing molecules that can interact with specific biological targets, such as the flat surfaces of protein-protein interfaces. nih.gov

Development of Peptide-Based Libraries

This compound is a key reagent in the construction of diverse peptide-based libraries, which are instrumental in the discovery of novel bioactive compounds. Its unique properties facilitate the generation of large collections of structurally varied peptides for high-throughput screening.

Incorporation into One-Bead-One-Compound (OBOC) Libraries

The One-Bead-One-Compound (OBOC) method is a powerful combinatorial technique for generating and screening vast libraries of compounds. nih.gov In this approach, each bead in a resin batch carries a unique chemical entity. nih.gov this compound and similar derivatives are frequently used in the synthesis of OBOC libraries, particularly for creating cyclic or branched peptide structures. nih.govucdavis.edu

The synthesis of these libraries often employs a "split-and-pool" strategy, where the resin beads are divided into multiple portions for coupling with different amino acids and then recombined. escholarship.org This process allows for the creation of millions of unique peptide sequences. nih.gov this compound can be incorporated at specific positions to serve as a branching point or as a handle for cyclization. nih.gov For instance, in the creation of bicyclic peptide libraries, a Dap residue can be used to attach the peptide to the solid support while also providing a side chain for one of the cyclization reactions. nih.gov

A sophisticated variation is the "one bead-two compound" (OBTC) or bilayer bead format, where the outer layer of the bead displays the test compound (e.g., a bicyclic peptide), and the inner layer contains a linear encoding peptide that can be sequenced to identify the structure of the active compound. nih.govucdavis.edu This is achieved by topologically segregating the bead into two layers, often using a biphasic solvent system with a limited amount of a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to modify only the bead surface. nih.govucdavis.edunih.gov

Diversity Generation through Dap Functionality

The functional side chain of diaminopropionic acid (Dap) provides a versatile point for generating chemical diversity within peptide libraries. After incorporation into a peptide sequence using this compound, the Boc-protected side-chain amine can be selectively deprotected and modified with a wide array of chemical moieties.

This allows for the creation of libraries with significant structural variations beyond the primary amino acid sequence. For example, in the construction of bicyclic peptide libraries, the Dap side chain is crucial for forming one of the cyclic structures by reacting with a scaffold molecule like trimesic acid. nih.gov This creates a constrained, topographically diverse set of molecules capable of interacting with challenging biological targets like protein-protein interfaces. nih.gov

Furthermore, the introduction of Dap and other non-natural amino acids into peptide libraries increases their structural diversity and can enhance their metabolic stability, making them more suitable for therapeutic applications. nih.govucdavis.edu The ability to create branched, cyclic, and multi-cyclic peptide architectures through the strategic use of Dap's functionality is a key advantage in the quest to develop novel peptide-based drugs and diagnostic agents. hku.hk

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| (2E,4Z)-8-methylnona-2,4-dienoic acid | |

| (4R)-4-methylproline | (4R)-4-MePro |

| 2,3-diaminopropionic acid | Dap |

| 2,4-diaminobutyric acid | Dab |

| 3-methylaspartic acid | 3-MeAsp |

| 3-methyldiaminopropinoic acid | 3-MeDap |

| Aspartic acid | Asp |

| Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP |

| di-tert-butyl carbonate | |

| dimethoxybenzyl | Dmb |

| This compound | |

| Fmoc-L-Asp-OtBu | |

| Glutamic acid | Glu |

| Lysine | Lys |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |

| Ornithine | Orn |

| Threonine | Thr |

Utility in Bioconjugation and Chemical Ligation

Mechanism of Activated Ester Reactivity with Nucleophiles

The OSu ester is a type of activated ester, which is significantly more reactive towards nucleophiles than a simple carboxylate. This enhanced reactivity is central to its utility in bioconjugation.

The OSu group is an excellent leaving group. When a nucleophile, such as the primary amine of a lysine (B10760008) residue or a thiol group from a cysteine residue in a protein, attacks the carbonyl carbon of the OSu ester, the N-hydroxysuccinimide is displaced. wiley-vch.desmolecule.com This reaction results in the formation of a stable amide or thioester bond, respectively, effectively conjugating the Fmoc-Dap(Boc) moiety to the target biomolecule. smolecule.comresearchgate.net The reaction is typically carried out under mild conditions to preserve the integrity of the biomolecule. The efficiency of this conjugation is a key reason for the widespread use of OSu esters in bioconjugation. wiley-vch.desmolecule.com

Construction of Advanced Bioconjugates

The unique trifunctional nature of Fmoc-Dap(Boc)-OSu, with its reactive OSu ester and two orthogonally protected amines, makes it an ideal building block for constructing sophisticated bioconjugates.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. fujifilm.com The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.

This compound and its derivatives are utilized as components of these linkers. medchemexpress.eumedchemexpress.com For instance, after conjugation to an antibody via the OSu ester, the protecting groups on the Dap core can be selectively removed to attach other molecules, such as the cytotoxic payload or modifying agents to improve solubility and stability. invivochem.comiris-biotech.deiris-biotech.de This modular approach allows for the precise construction of ADCs with desired properties.

The principles applied in ADC development also extend to the synthesis of peptidyl prodrugs and other targeted delivery systems. A prodrug is an inactive compound that is converted into an active drug within the body. This compound can be incorporated into a peptide sequence that is designed to be cleaved by specific enzymes present at a target site, such as a tumor. nih.gov

The synthesis often involves solid-phase peptide synthesis (SPPS), where the Fmoc group is used for temporary N-terminal protection. nih.govpeptide.com The Dap residue, introduced using Fmoc-Dap(Boc)-OH (the carboxylic acid precursor to the OSu ester), can serve as a branching point to attach a drug molecule. medchemexpress.compeptide.com Upon enzymatic cleavage of the peptide linker, the active drug is released in a localized manner, enhancing its therapeutic index and reducing systemic toxicity.

Role as a Linker Building Block in Antibody-Drug Conjugate (ADC) Development

Chemo-Selective Derivatization of Biomolecules

The ability to selectively modify biomolecules is crucial for understanding their function and for creating novel research tools and therapeutics.

Preparation of Fluorescent and Affinity Probes

The chemical scaffold of N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-diaminopropionic acid N-hydroxysuccinimide ester, abbreviated as this compound, represents a versatile and strategically designed building block for the synthesis of sophisticated molecular probes. Its unique trifunctional nature, combining a reactive ester for conjugation and two orthogonally protected amino groups, allows for a stepwise and controlled introduction of reporter groups and targeting moieties. This section details the utility of this compound in the preparation of fluorescent and affinity probes, highlighting the distinct role of each of its chemical components in the synthetic process.

The core utility of this compound in this context lies in its capacity to act as a molecular linker. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines on target molecules—such as proteins, peptides, or functionalized surfaces—to form stable amide bonds. rsc.orgthermofisher.comglenresearch.com This reaction is efficient under mild, slightly alkaline conditions (pH 7.2-8.5), which is advantageous for preserving the integrity of sensitive biomolecules. thermofisher.comlumiprobe.com

The two protecting groups, Fmoc and Boc, are critical for directing the synthesis. They are "orthogonal," meaning one can be removed without affecting the other, enabling precise, site-specific modifications. The Fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino position, is stable to acids but is cleaved under mild basic conditions, typically with piperidine (B6355638). medchemexpress.com Conversely, the tert-butyloxycarbonyl (Boc) group, protecting the β-amino side chain, is stable to bases but is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonal protection strategy is fundamental to modern peptide synthesis and bioconjugation. mdpi.com

The synthesis of a fluorescent or affinity probe using this compound typically follows a logical sequence. First, the OSu ester is used to conjugate the Dap scaffold to a molecule of interest via a primary amine. Following this initial conjugation, the Boc group on the diaminopropionic acid side chain can be selectively removed with acid. This exposes a new primary amine, which becomes a reactive handle for the attachment of a fluorescent dye (e.g., a rhodamine, fluorescein, or a nitrobenzofurazan derivative) or an affinity tag (e.g., biotin). medchemexpress.com For instance, derivatives of diaminopropionic acid are well-established precursors for creating fluorescent probes for imaging applications. iris-biotech.deresearchgate.netiris-biotech.de

For example, a fluorescently labeled peptide can be created. After the initial peptide sequence is assembled using solid-phase peptide synthesis (SPPS), a molecule like Fmoc-Dap(Boc)-OH can be coupled to the N-terminus. The side-chain Boc group is then removed, and a fluorophore is attached to the newly exposed amine. Alternatively, this compound can be used to label a completed peptide or protein in solution.

The tables below summarize the key characteristics of the functional groups within this compound that are pertinent to the synthesis of molecular probes.

Table 1: Properties of Protecting Groups in this compound

| Protecting Group | Abbreviation | Cleavage Condition | Stability | Primary Use |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) | Stable to acid | α-Amine protection in peptide synthesis |

Table 2: Characteristics of the N-Hydroxysuccinimide Ester Reactive Group

| Reactive Group | Abbreviation | Target Functional Group | Resulting Linkage | Key Features |

|---|

The strategic combination of these functionalities in a single reagent, this compound, provides a powerful tool for chemical biologists. It streamlines the synthesis of custom probes for a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and affinity purification of proteins. The ability to introduce labels at specific locations with high efficiency is crucial for developing probes that can accurately report on biological events without perturbing the system under study.

Methodological Advancements and Future Perspectives

Refinement of Coupling Efficacy and Side-Reaction Mitigation in Activated Ester Chemistry

The performance of activated esters like Fmoc-Dap(Boc)-OSu is critically dependent on the reaction conditions. Research in this area focuses on optimizing these conditions to maximize coupling yields and reduce the formation of unwanted byproducts.

The choice of solvent is crucial in solid-phase peptide synthesis (SPPS) as it must facilitate the dissolution of reagents and the swelling of the resin support. lu.se N,N-Dimethylformamide (DMF) is a common solvent for reactions involving Fmoc-OSu derivatives due to its excellent solvating properties. However, due to safety and environmental concerns, alternative "greener" solvents are being explored. Studies have investigated solvents like N-butylpyrrolidone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (EtOAc) as potential replacements for DMF in Fmoc-SPPS. lu.seacs.org For instance, NBP has been shown to be a successful solvent for various coupling reagents in the synthesis of complex peptides, suggesting its potential applicability for this compound mediated couplings. lu.se The polarity and viscosity of solvent mixtures can be fine-tuned to enhance both coupling efficiency and Fmoc-deprotection, with less polar solvent systems sometimes leading to higher purity of the final peptide. acs.org

Additives play a pivotal role in accelerating coupling reactions and suppressing side reactions, particularly racemization. For N-hydroxysuccinimide (NHS) esters, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often employed. bachem.com These additives can enhance the reactivity of the activated ester and minimize the risk of epimerization. bachem.com More recent developments have introduced additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), which has demonstrated a remarkable capacity to reduce racemization during peptide bond formation, performing comparably or even superiorly to traditional additives like HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.com The pKa of the additive is a key factor in its effectiveness, influencing the stability and reactivity of the active ester intermediate. csic.es Optimization strategies for coupling reactions involving NHS esters may involve adjusting the solvent composition, reaction time, temperature, and the use of catalytic additives like HOAt for particularly challenging couplings. vulcanchem.com

| Parameter | Common Choice(s) | Rationale and Considerations |

| Solvent | DMF, NMP, DCM | Good solubility for reagents and resin swelling. lu.se |

| Greener alternatives: NBP, 2-MeTHF, EtOAc, γ-valerolactone | Reduced toxicity and environmental impact. lu.seacs.org Performance can be comparable to or exceed traditional solvents. | |

| Additive | HOBt, HOAt | Accelerate coupling and suppress racemization. bachem.com HOAt is generally more powerful than HOBt. luxembourg-bio.com |

| OxymaPure | A non-explosive and highly effective alternative to benzotriazole-based additives. luxembourg-bio.com | |

| HOSu | Can be used as an additive with carbodiimides to form stable and isolable active esters. bachem.com | |

| Base | DIPEA, NMM | Used to neutralize the protonated amine component during coupling. |

| Pyrrolidine | An efficient base for Fmoc-removal in less polar solvent systems. acs.org |

Design and Synthesis of Novel Dap-Based Building Blocks

The versatility of the Dap scaffold has prompted the design and synthesis of new building blocks with tailored properties, including alternative protecting group strategies and diverse side-chain functionalities.

The Boc group on the side chain of this compound is part of a standard orthogonal protection scheme where the Fmoc group is base-labile and the Boc group is acid-labile. This allows for selective deprotection during peptide synthesis. However, the exploration of other protecting groups can offer additional orthogonality and compatibility with different synthetic strategies.

One such alternative is the carbobenzyloxy (Cbz) group, as seen in Fmoc-Dap(Cbz)-OH. The Cbz group is typically removed by hydrogenolysis, providing an additional layer of orthogonality. This can be particularly useful in the synthesis of complex peptides where multiple, distinct deprotection steps are required. The choice of protecting group can also influence the solubility and reactivity of the building block. The development of Dap derivatives with a wider range of orthogonal protecting groups, such as allyloxycarbonyl (Alloc), which is removed by palladium catalysis, further expands the toolbox for intricate peptide design and synthesis. nih.gov

| Protecting Group Combination | α-Amino Group | Side-Chain Amino Group | Cleavage Condition for Side-Chain Group | Orthogonality |

| Fmoc/Boc | Fmoc | Boc | Acid (e.g., TFA) | High (Base vs. Acid) |

| Fmoc/Cbz | Fmoc | Cbz | Hydrogenolysis | High (Base vs. Hydrogenolysis) |

| Fmoc/Alloc | Fmoc | Alloc | Palladium catalysis | High (Base vs. Pd-catalysis) |

The side-chain amino group of diaminopropionic acid serves as a versatile handle for introducing a wide array of functionalities, leading to peptides with novel structures and properties. One innovative application is the synthesis of peptidomimetics containing imidazolidin-2-one-4-carboxylate (Imi) scaffolds through the cyclization of sequences containing Dap. unibo.it This transformation introduces a rigid, cyclic constraint into the peptide backbone, which can have significant effects on the peptide's conformation and biological activity. unibo.it

Furthermore, the side-chain amine of Dap can be substituted with various groups through nucleophilic displacement reactions. For example, Nβ-substituted Dap residues can be prepared from β-iodoalanine by reaction with N-nucleophiles, allowing for the introduction of both proteinogenic and unnatural side chains. unibo.it This approach provides access to a diverse range of Dap-based building blocks that can be used to create peptides with tailored functionalities, such as sites for selective modification or the attachment of reporter molecules or therapeutic payloads. unibo.itiris-biotech.de

Exploration of Alternative Orthogonal Protecting Groups for Dap Residues

High-Throughput Synthesis and Screening Applications

The demand for large libraries of peptides for drug discovery and other applications has driven the development of high-throughput synthesis and screening methods. The principles of automated peptide synthesis are well-suited for the use of activated esters like this compound.

Automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, and coupling required for SPPS. peptide.com The use of pre-activated building blocks such as this compound is advantageous in automated synthesis as it simplifies the coupling step by eliminating the need for in situ activation, which can sometimes lead to side reactions if not carefully controlled. iris-biotech.de

The stability and high reactivity of N-hydroxysuccinimide esters make them suitable for use in automated platforms where reagents may be stored in solution for extended periods. bachem.com The straightforward nature of the coupling reaction between an activated ester and a free amine allows for robust and reliable peptide assembly. As automated synthesis technologies continue to advance, the use of this compound and similar building blocks is expected to play a significant role in the rapid generation of peptide libraries for screening purposes, facilitating the discovery of new bioactive molecules.

Emerging Roles in Complex Biomolecule Engineering

The chemical compound this compound, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester, is a key reagent in the sophisticated assembly of complex biomolecules. Its unique structure, featuring orthogonal protecting groups (Fmoc and Boc) and a reactive N-hydroxysuccinimide (OSu) ester, allows for the precise and sequential introduction of the diaminopropionic acid (Dap) residue into peptide chains. This capability is fundamental to the engineering of biomolecules with tailored functions and structures that go beyond the natural 20 amino acids.

The Dap core, once incorporated, provides a versatile handle for further chemical modifications. The side-chain amine, protected by the Boc group, can be deprotected under acidic conditions to allow for the attachment of a wide array of functionalities, including but not limited to, fluorophores, cross-linking agents, and drug molecules. This strategic modification is central to the development of advanced bioconjugates and probes for studying biological processes.

The synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides, and foldamers, non-natural oligomers that adopt well-defined secondary structures, heavily relies on the use of specialized building blocks like this compound. The incorporation of the Dap residue allows for the creation of non-natural peptide backbones and the introduction of side chains not found in nature, which can lead to enhanced stability against proteolysis, improved bioavailability, and novel biological activities.

For instance, Fmoc-Dap(Boc)-OH, the carboxylic acid precursor to the OSu ester, is utilized in solid-phase peptide synthesis (SPPS) to introduce the Dap unit into a growing peptide chain. google.comethz.ch The orthogonal protection scheme, with the base-labile Fmoc group on the alpha-amino group and the acid-labile Boc group on the beta-amino group, is crucial for selective deprotection and elongation of the peptide. mdpi.compeptide.com This allows for the precise placement of the Dap residue within the sequence. Once incorporated, the side-chain amine can be functionalized to create unique side chains or to form cyclic structures, a common strategy to constrain peptide conformation and enhance receptor binding affinity. peptide.comresearchgate.net

The versatility of Fmoc-Dap(Boc)-OH and its activated OSu ester extends to the synthesis of more complex structures. For example, it has been used in the preparation of bicyclic peptide tachykinin NK2 antagonists and as a lysine (B10760008) analog in structure-activity relationship (SAR) studies. peptide.commedchemexpress.com These applications highlight the importance of this building block in creating peptidomimetics with potential therapeutic applications.

Table 1: Applications of Fmoc-Dap(Boc)-OH/OSu in Peptidomimetic and Foldamer Synthesis

| Application | Description | Key Features of this compound Utilized |

| Cyclic Peptides | Used to introduce a reactive handle for on-resin cyclization, enhancing peptide stability and receptor affinity. peptide.comresearchgate.net | Orthogonal protection allows for selective deprotection of the side-chain amine for intramolecular bond formation. |

| Lysine Analogs | Serves as a shorter, functional analog of lysine in SAR studies to probe the importance of side-chain length and functionality. peptide.com | The beta-amino group mimics the epsilon-amino group of lysine, allowing for similar chemical modifications. |

| Bicyclic Peptides | Incorporated into peptides to create complex, constrained architectures with improved biological activity, such as in tachykinin NK2 antagonists. medchemexpress.com | Provides a key branching point for the formation of a second cyclic structure. |

| Foldamer Assembly | The diaminopropionic acid unit can alter the backbone hydrogen bonding pattern, leading to the formation of novel secondary structures. | The non-natural amino acid backbone disrupts canonical peptide folding, promoting unique conformations. |

The application of this compound and related derivatives extends beyond traditional peptide chemistry into the interdisciplinary realm of chemical biology. Here, chemists and biologists collaborate to develop chemical tools to probe and manipulate biological systems. osu.edu The ability to introduce a uniquely reactive handle into a peptide or protein of interest is a powerful strategy for these investigations.

A prime example is the use of Dap derivatives in the synthesis of antibody-drug conjugates (ADCs). While not directly using the OSu ester, related maleimide-derivatized Dap building blocks, such as Mal-L-Dap(Boc)-OSu, are employed to construct more stable ADCs. iris-biotech.de The Dap residue can facilitate neighboring-group assistance in the conjugation reaction, leading to more stable linkages between the antibody and the cytotoxic drug. This highlights the potential of the Dap core, introduced via reagents like this compound, in therapeutic applications.

Furthermore, the side-chain amine of the incorporated Dap residue can be used for the attachment of various probes, such as fluorescent dyes or biotin (B1667282) tags. This allows for the tracking and visualization of peptides and proteins within cells, providing valuable insights into their localization, trafficking, and interactions. The development of such molecular probes is a cornerstone of chemical biology, enabling the study of biological processes in their native context.

The synthesis of complex biomolecules, facilitated by versatile building blocks like this compound, is a testament to the power of interdisciplinary research. osu.edu The collaboration between synthetic chemists, who design and create these molecular tools, and biologists, who apply them to answer fundamental biological questions, is driving significant advancements in our understanding of life at the molecular level.

Q & A

Q. What is the primary role of Fmoc-Dap(Boc)-OSu in peptide synthesis?

this compound is a specialized amino acid derivative used to introduce orthogonally protected diaminopropionic acid (Dap) residues into peptide chains. The Fmoc group protects the α-amino group during solid-phase synthesis, while the Boc group shields the β-amino side chain. This dual protection enables selective deprotection for site-specific modifications, such as cyclization or functional tagging (e.g., fluorescent labels or biotinylation) . Its structural mimicry of lysine makes it valuable for studying structure-activity relationships (SAR) in antimicrobial peptides and enzyme substrates .

Q. How do researchers select between Boc and Alloc protecting groups for Dap residues?

The choice depends on the deprotection strategy and compatibility with other functional groups in the peptide. Boc (tert-butoxycarbonyl) is removed with trifluoroacetic acid (TFA), while Alloc (allyloxycarbonyl) requires palladium-catalyzed deprotection under mild conditions. Boc is preferred in standard Fmoc-based synthesis due to its stability during iterative coupling steps. However, Alloc is advantageous in multi-orthogonal protection schemes, especially when synthesizing cyclic peptides or branched architectures .

Q. What are the standard protocols for coupling this compound during solid-phase synthesis?

Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min).

Activation : Dissolve this compound in DMF and activate with HATU/DIEA (1:1:2 molar ratio) for 5 minutes.

Coupling : Add the activated reagent to the resin-bound peptide, agitate for 30–60 minutes, and monitor completion via Kaiser test.

Wash : Rinse with DMF and DCM to remove excess reagents .

Advanced Research Questions

Q. How is this compound utilized in orthogonal protection strategies for cyclic peptides?

In cyclic peptide synthesis, this compound enables selective side-chain deprotection for intramolecular crosslinking. For example:

- After incorporating Dap(Boc), the Boc group is removed with TFA, exposing the β-amino group.

- This free amine reacts with activated carboxylic acids (e.g., glutamic acid side chains) using HATU/DIEA to form lactam bridges.

- The Fmoc group remains intact during cyclization, ensuring backbone stability. This method is critical for generating constrained analogs of polymyxin and ion-channel modulators .

Q. How does this compound facilitate SAR studies in antimicrobial peptides?

By replacing lysine with Dap(Boc), researchers systematically alter charge distribution and steric bulk:

- Charge modulation : The Boc group neutralizes the β-amino group, mimicking lysine’s protonation state at physiological pH.

- Structural analysis : Circular dichroism (CD) and NMR reveal how substitutions affect helical propensity or membrane interaction.

- Activity assays : MIC (minimum inhibitory concentration) testing against Gram-negative bacteria (e.g., E. coli) quantifies potency changes. A 2011 study demonstrated that Boc-protected Dap analogs in polymyxin derivatives retained antibacterial activity while reducing cytotoxicity .

Q. What strategies mitigate low coupling efficiency of this compound in sterically hindered sequences?

- Double coupling : Repeat the coupling step with fresh reagent to ensure complete reaction.

- Enhanced activation : Use PyAOP or HOAt instead of HATU for sterically challenging residues, as these reagents improve reaction kinetics .

- Microwave assistance : Apply microwave irradiation (50°C, 10 W) to accelerate coupling by 2–3× .

- Side-chain pre-activation : Pre-activate the β-amino group with Boc-OSu before resin loading to reduce steric hindrance during synthesis .

Methodological Considerations

Q. How do researchers validate the successful incorporation of this compound?

Q. What solvent systems optimize solubility of this compound in SPPS?

- Primary solvent : DMF (0.1 M concentration) ensures optimal activation and coupling.

- Co-solvents : Add 5% DCM for hydrophobic sequences to prevent aggregation.

- Storage : Prepare stock solutions in anhydrous DMF and store at -20°C to prevent hydrolysis .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for Dap(Boc)-containing peptides?

Discrepancies arise from:

- Deprotection efficiency : Incomplete Boc removal (e.g., insufficient TFA exposure) leaves residual protection, altering charge and activity.

- Stereochemical purity : Ensure >98% enantiomeric excess via chiral HPLC, as D/L contamination disrupts membrane targeting .

- Assay variability : Standardize bacterial growth conditions (e.g., pH, inoculum size) to minimize MIC variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.